![molecular formula C10H8BrNO2 B1442126 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole CAS No. 51726-00-2](/img/structure/B1442126.png)
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole
Overview
Description
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole is a compound of interest due to its diverse biological activities, particularly in cancer research and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is linked to an oxazole moiety. This structure is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its effects on different cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
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HeLa (Cervical Cancer) | 0.5 | Induces G2/M phase arrest |
A549 (Lung Cancer) | 0.7 | Inhibits tubulin polymerization |
HT-29 (Colon Cancer) | 1.0 | Promotes apoptosis through caspase activation |
CaCo-2 (Colon Adenocarcinoma) | 1.5 | Disrupts cell cycle progression |
- Tubulin Interaction : The compound has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase, effectively halting the proliferation of cancer cells .
- Apoptosis Induction : Studies indicate that treatment with this compound results in increased activation of caspase-3, a key player in the apoptotic pathway. This suggests that it can trigger programmed cell death in cancer cells .
- Selective Cytotoxicity : Notably, the compound exhibits low toxicity towards normal human cells compared to cancerous cells, suggesting a favorable therapeutic index . For instance, in peripheral blood lymphocytes (PBL), the IC50 was greater than 10 µM, indicating minimal impact on healthy cells while effectively targeting tumor cells.
Study 1: Anticancer Activity
In a study focusing on various oxazole derivatives, this compound showed remarkable potency against multiple cancer cell lines with IC50 values ranging from 0.5 to 1.5 µM across different tests . The study highlighted its ability to induce G2/M arrest and promote apoptosis in HeLa and A549 cells.
Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying its antiproliferative effects. The compound was found to significantly inhibit tubulin polymerization at concentrations as low as 100 nM, leading to cell cycle disruptions and increased apoptosis markers such as cleaved PARP and activated caspases .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole has been investigated for its role as a lead compound in the development of pharmaceuticals targeting various diseases. Its structural characteristics allow for the modification of functional groups to enhance biological activity.
Anticancer Activity
Research has shown that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar oxazole compounds can interfere with microtubule formation, which is critical in cancer cell proliferation. These compounds have been evaluated for their antiproliferative activity against human tumor cell lines, indicating that modifications at specific positions can significantly enhance their efficacy .
Biological Evaluation
The biological evaluation of this compound includes its interaction with various biological targets:
Prolyl Oligopeptidase Inhibition
This compound has been assessed as a potential inhibitor of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. In vitro studies have shown that certain oxazole derivatives can protect cells from oxidative stress-induced damage, suggesting their potential use in neuroprotection .
Sphingolipid-Mediated Disorders
This compound has been identified as a promising candidate for exploring therapeutic effects related to sphingolipid metabolism. The inhibition of specific enzymes involved in sphingolipid biosynthesis may provide avenues for treating conditions such as multiple sclerosis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research indicates that substituents on the phenyl ring can significantly influence the compound's biological activity. For example:
- Methoxy Substituent : The position and nature of methoxy groups on the aromatic ring have been shown to enhance anticancer activity by improving lipophilicity and receptor binding affinity.
- Bromine Substituent : The presence of bromine at the 5-position increases the compound's reactivity and potential interactions with biological targets .
Case Studies
Several case studies highlight the therapeutic potential of oxazole derivatives similar to this compound:
Case Study 1: Antiproliferative Effects
A series of substituted oxazoles were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. The results indicated that specific substitutions led to enhanced activity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotective Properties
In a study focusing on neuroprotective properties, compounds structurally related to this compound were shown to reduce oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSULHMMHELCHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701606 | |
Record name | 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-00-2 | |
Record name | 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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